4-Benzyloxyphenylisocyanide is a specialized organic compound belonging to the isocyanide family, characterized by its unique functional group, which includes a carbon-nitrogen triple bond. The structure comprises a phenyl ring substituted with a benzyloxy group and an isocyanide functional group (-N≡C), making it notable for its potential applications in organic synthesis and medicinal chemistry. Isocyanides, including 4-Benzyloxyphenylisocyanide, are known for their diverse reactivity patterns and ability to participate in various chemical transformations, including multicomponent reactions and cycloadditions .
The synthesis of 4-Benzyloxyphenylisocyanide can be achieved through several methods:
4-Benzyloxyphenylisocyanide has several applications in organic chemistry:
Several compounds share structural similarities with 4-Benzyloxyphenylisocyanide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl Isocyanide | Contains a benzyl group attached to -N≡C | Commonly used in various organic reactions |
| Phenyl Isocyanide | Simple phenyl group linked to -N≡C | Known for its stability and reactivity |
| 2-Isocyanoethylbenzene | Ethylene bridge between phenyl and -N≡C | Exhibits different reactivity due to ethylene |
What sets 4-Benzyloxyphenylisocyanide apart from these similar compounds is its specific substitution pattern (benzyloxy group) on the phenyl ring, which may influence its reactivity and biological activity differently compared to simpler isocyanides like benzyl or phenyl isocyanide. This unique structure may also enhance its solubility and interaction capabilities within biological systems.
The discovery and development of 4-benzyloxyphenylisocyanide must be understood within the broader historical context of isocyanide chemistry, which traces its origins to serendipitous observations in the mid-nineteenth century. The foundation of isocyanide chemistry began in 1859 when Wilhelm Lieke attempted to synthesize crotonic acid through the treatment of allyl iodide with silver cyanide. Instead of obtaining the expected allyl cyanide, Lieke observed the formation of a malodorous substance that would later be identified as an isocyanide compound. This accidental discovery marked the beginning of a new class of organic compounds that would prove to have extraordinary synthetic utility.
The structural elucidation of isocyanides remained a challenge for several decades following Lieke's initial observation. It was not until the work of Hofmann in 1867 and Gautier in 1868 that the true nature of these compounds was proposed. However, the actual structure of isocyanides was definitively established only in 1930 through the investigations of Lindermann and Wiegrebe. This extended period of structural uncertainty reflects the unique nature of the isocyanide functional group, where carbon is attached to a single nitrogen atom, creating an unprecedented bonding arrangement that challenged the chemical understanding of the time.
The development of specific aromatic isocyanides, including compounds with benzyloxy substitutions, emerged as part of the systematic exploration of isocyanide chemistry throughout the twentieth century. The synthesis of 4-benzyloxyphenylisocyanide represents a sophisticated advancement in this field, combining the reactivity of the isocyanide group with the steric and electronic effects imparted by the benzyloxy substituent. This compound gained particular prominence with the development of multicomponent reaction methodologies that could effectively utilize its unique structural features.
Recent synthetic methodologies have significantly improved access to 4-benzyloxyphenylisocyanide and related compounds. Modern approaches include the dehydration of formamides using phosphorus-based reagents, which has been demonstrated to provide high yields under mild reaction conditions. These advances have made the compound more readily available for research applications, contributing to its increased utilization in contemporary organic synthesis.
4-Benzyloxyphenylisocyanide belongs to the class of aromatic isocyanides, characterized by the presence of an isocyanide functional group (-NC) attached to an aromatic ring system. The compound has the molecular formula C₁₄H₁₁NO and is systematically named as 1-isocyano-4-phenylmethoxybenzene according to International Union of Pure and Applied Chemistry nomenclature. The Chemical Abstracts Service has assigned this compound the registry number 356533-74-9, providing a unique identifier for chemical databases and regulatory purposes.
The molecular architecture of 4-benzyloxyphenylisocyanide comprises several key structural elements that define its chemical behavior. The central benzene ring serves as the foundation of the molecule, with substitution occurring at the para position relative to the isocyanide group. The benzyloxy substituent (-OCH₂C₆H₅) introduces both steric bulk and electronic effects that significantly influence the compound's reactivity profile. The isocyanide group exhibits a linear geometry with a bond angle of approximately 180 degrees at the nitrogen-carbon-carbon junction, which contributes to its distinctive reactivity patterns in nucleophilic addition reactions.
The structural representation using Simplified Molecular Input Line Entry System notation is [C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2, which clearly illustrates the electronic distribution within the isocyanide functional group. The International Chemical Identifier for this compound is InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2, providing a standardized representation that facilitates computational analysis and database searches.
The compound exhibits structural similarities to other aromatic isocyanides while maintaining unique characteristics imparted by the benzyloxy substitution pattern. Comparative analysis with related compounds such as 4-methoxyphenyl isocyanide reveals the enhanced steric requirements and altered electronic properties resulting from the benzyl group extension. These structural differences translate into distinct reactivity profiles and selectivity patterns in synthetic applications.
4-Benzyloxyphenylisocyanide has emerged as a compound of exceptional significance in modern organic synthesis, particularly within the realm of multicomponent reactions and diversity-oriented synthesis strategies. The compound's utility stems from the unique ambiphilic reactivity of the isocyanide functional group, which enables participation in reactions with electrophiles, nucleophiles, and radical species. This versatility has positioned 4-benzyloxyphenylisocyanide as a valuable building block for the construction of complex molecular architectures.
The most prominent application of 4-benzyloxyphenylisocyanide lies in multicomponent reactions, particularly the Ugi four-component reaction and related transformations. These reactions involve the coupling of an isocyanide with an amine, a carbonyl compound, and a carboxylic acid to produce complex amide derivatives in a single synthetic operation. The benzyloxy substitution pattern of this specific isocyanide provides enhanced solubility in organic solvents while introducing steric and electronic effects that can influence reaction selectivity and product distribution.
Recent advances in palladium-catalyzed chemistry have further expanded the synthetic utility of 4-benzyloxyphenylisocyanide. Research has demonstrated its effectiveness in intramolecular carbon-hydrogen bond aminoimidoylation reactions, leading to the formation of 1-amino-3,4-dihydroisoquinoline derivatives. These transformations proceed through consecutive isocyanide insertion and carbon-hydrogen bond activation steps, forming both carbon-nitrogen and carbon-carbon bonds in a single operation under redox-neutral conditions.
| Reaction Type | Product Class | Typical Yield Range | Key Advantages |
|---|---|---|---|
| Ugi Four-Component Reaction | α-Acetamido carboxamides | 60-90% | High diversity, mild conditions |
| Passerini Three-Component Reaction | α-Acyloxy amides | 55-85% | Efficient, broad substrate scope |
| Palladium-Catalyzed Aminoimidoylation | Dihydroisoquinolines | 50-99% | High regioselectivity, functional group tolerance |
| Cyclotrimerization | Triazinane derivatives | 40-70% | Access to symmetric structures |
The compound's role in materials science applications has gained increasing recognition, particularly in the development of functional polymers and advanced materials. The isocyanide functionality can serve as a polymerization site, enabling the incorporation of benzyloxy-substituted aromatic units into polymer backbones. This capability has implications for the design of materials with specific optical, electronic, or mechanical properties.
Synthetic methodologies for accessing 4-benzyloxyphenylisocyanide have evolved significantly, with modern approaches focusing on efficiency and environmental considerations. The development of phosphorus-mediated dehydration protocols has provided reliable access to this compound from readily available formamide precursors. These methods typically employ triphenylphosphine and molecular iodine in the presence of tertiary amines, generating the isocyanide product in high yields under ambient conditions.
The compound's significance extends beyond its immediate synthetic applications to encompass broader implications for chemical biology and pharmaceutical research. The structural framework present in 4-benzyloxyphenylisocyanide appears in various bioactive molecules, and its derivatives have shown promise in medicinal chemistry applications. The ability to rapidly generate diverse molecular libraries through multicomponent reactions using this isocyanide has accelerated drug discovery efforts and enabled the exploration of novel chemical space.
Contemporary research continues to explore new applications and synthetic methodologies involving 4-benzyloxyphenylisocyanide. Recent studies have focused on developing asymmetric variants of multicomponent reactions using chiral catalysts and auxiliary groups, potentially enabling the synthesis of enantiomerically enriched products. These advances represent important steps toward the broader application of isocyanide chemistry in the synthesis of complex natural products and pharmaceutical agents.
4-Benzyloxyphenylisocyanide represents a specialized aromatic isocyanide compound characterized by its unique substitution pattern featuring a benzyloxy group at the para position of the phenyl ring attached to the isocyanide functional group . The synthesis of this compound follows established methodologies for isocyanide preparation, primarily involving the dehydration of the corresponding formamide precursor through various chemical approaches [2]. The molecular formula C₁₄H₁₁NO with a molecular weight of 209.248 makes this compound particularly valuable for organic synthesis applications [2].
The classical synthesis of 4-benzyloxyphenylisocyanide typically begins with the preparation of 4-benzyloxyphenyl formamide as the key intermediate [2]. This formamide precursor can be prepared through formylation of 4-benzyloxyaniline using standard formylation reagents such as formic acid esters or activated formic acid derivatives [29] [32]. The subsequent dehydration of this formamide to yield the target isocyanide employs various dehydrating agents under specific reaction conditions [9] [10].
The triphenylphosphine-iodine system represents one of the most effective modern approaches for converting formamides to isocyanides under mild conditions [9] [10]. This method employs readily available and relatively low-cost reagents, making it particularly attractive for laboratory-scale synthesis [9]. The reaction mechanism involves the formation of a phosphonium salt intermediate through the activation of the formamide carbonyl group by the triphenylphosphine-iodine complex [9].
The general procedure involves treating the 4-benzyloxyphenyl formamide with triphenylphosphine and molecular iodine in the presence of a tertiary amine base such as triethylamine or pyridine [9] [10]. The reaction typically proceeds at ambient temperature in dichloromethane as the solvent, with reaction times ranging from 30 minutes to 2 hours depending on the substrate [9] [11]. Electronic effects and steric hindrance from substituents on the aromatic ring do not significantly affect the progress of these reactions, making this method particularly suitable for aromatic isocyanide synthesis [9].
| Parameter | Conditions |
|---|---|
| Temperature | Ambient (20-25°C) |
| Solvent | Dichloromethane |
| Base | Triethylamine or pyridine |
| Reaction Time | 0.5-2 hours |
| Typical Yield | 85-95% |
The mechanism proceeds through initial coordination of triphenylphosphine to iodine, followed by nucleophilic attack on the formamide carbonyl carbon [9]. The resulting phosphonium salt intermediate undergoes elimination of hydrogen iodide and triphenylphosphine oxide with the aid of the base to afford the desired isocyanide product [9]. This method has proven particularly effective for both acid-sensitive and alkali-sensitive substrates, producing the expected isocyanides in good yields without significant side reactions [9].
The Hoffman isocyanide synthesis provides an alternative classical route that involves the direct conversion of primary amines to isocyanides using chloroform and a strong base [13] [16]. For 4-benzyloxyphenylisocyanide synthesis, this approach would begin with 4-benzyloxyaniline as the starting material [13]. The reaction involves treating the amine with chloroform and potassium hydroxide in an alcoholic solvent such as ethanol or methanol [13].
The mechanism involves the generation of dichlorocarbene from chloroform in the presence of base, followed by its reaction with the primary amine to form a chloroamine intermediate [13]. Subsequent elimination of hydrogen chloride yields the desired isocyanide product [13]. Modern improvements to this classical method include the use of phase transfer catalysis and mechanochemical activation via ball-milling to reduce solvent usage and improve environmental sustainability [16].
The Leukart-Wallach route represents another classical approach that employs reductive amination methodology to access formamides, which are subsequently converted to isocyanides [14]. This method involves the reaction of carbonyl compounds with formamide and formic acid under reductive conditions [14]. For 4-benzyloxyphenylisocyanide, the approach would utilize 4-benzyloxybenzaldehyde as the starting carbonyl component [14].
| Method | Starting Material | Key Reagents | Typical Yield |
|---|---|---|---|
| Hoffman | 4-Benzyloxyaniline | Chloroform, potassium hydroxide | 60-75% |
| Leukart-Wallach | 4-Benzyloxybenzaldehyde | Formamide, formic acid | 65-80% |
The Leukart-Wallach procedure demonstrates excellent functional group compatibility, tolerating hydroxyl, nitro, ester groups, ether bonds, and heterocycles under the reaction conditions [14]. This makes it particularly suitable for complex aromatic substrates like 4-benzyloxyphenyl derivatives [14].
Contemporary approaches to isocyanide synthesis have focused on developing more sustainable and efficient catalytic methodologies [19] [20]. These modern strategies often employ transition metal catalysts or innovative reagent combinations to achieve improved yields and reaction conditions [17] [18].
One significant advancement involves the use of phosphorus oxychloride in the presence of triethylamine under solvent-free conditions [19] [23]. This approach represents a more environmentally friendly alternative to traditional methods by eliminating the need for volatile organic solvents [23]. The reaction proceeds at 0°C and typically completes within 5 minutes, offering remarkable reaction efficiency [23] [26].
| Catalytic System | Reaction Conditions | Advantages |
|---|---|---|
| Phosphorus oxychloride/triethylamine | 0°C, solvent-free, 5 minutes | High yield, minimal waste |
| Deep eutectic solvents | 80-120°C, reusable catalyst | Green chemistry principles |
| Burgess reagent | Ambient temperature | Mild conditions |
Deep eutectic solvents have emerged as particularly promising catalytic media for isocyanide synthesis [37] [39]. These systems, such as choline chloride-zinc chloride complexes, serve dual roles as both catalyst and solvent [37] [39]. The method demonstrates excellent recyclability, maintaining catalytic activity for up to four reaction cycles without significant loss of efficiency [39].
The Burgess reagent represents another modern catalytic approach that offers mild reaction conditions and high functional group tolerance [22]. This reagent proves particularly effective for substrates containing halide-sensitive trimethylsilyl ether groups, making it valuable for complex aromatic systems [22].
Transition metal-catalyzed approaches have also been developed, although these primarily focus on isocyanide utilization rather than synthesis [17] [18]. Palladium-catalyzed systems have shown particular promise for incorporating isocyanides into complex molecular frameworks through insertion reactions [17].
The optimization of solvent systems and reaction conditions represents a critical aspect of efficient isocyanide synthesis [23] [26] [41]. Traditional methods often rely on dichloromethane as the solvent of choice, but environmental concerns have driven the development of greener alternatives [11] [15].
Solvent selection must consider the chemical inertness required when working with highly reactive dehydrating agents such as phosphorus oxychloride or p-toluenesulfonyl chloride [15] [41]. This requirement excludes alcohols, ketones, water, and amines, yet leaves various sustainable solvents available for optimization studies [15].
| Solvent | Yield (%) | Environmental Factor | Reaction Time |
|---|---|---|---|
| Dichloromethane | 94-96 | 17.8 | 2 hours |
| Ethyl acetate | 90 | 13.9 | 2 hours |
| 2-Methyltetrahydrofuran | 94 | 12.6 | 2 hours |
| Dimethyl carbonate | 90 | 15.9 | 18 hours |
Temperature optimization studies have revealed that lower temperatures generally favor higher yields in isocyanide synthesis [23] [28]. Reactions conducted at 0°C typically provide superior results compared to room temperature conditions [23]. The use of reduced pressure conditions has also proven beneficial, particularly for volatile isocyanide products [28] [40].
Pressure optimization studies demonstrate that maintaining reaction pressures between 1.5-2.0 millimeters of mercury provides optimal conditions for isocyanide distillation and collection [28] [40]. This approach allows for continuous removal of the product as it forms, driving the equilibrium toward completion [40].
The concentration of starting materials significantly affects reaction efficiency [23] [41]. Higher concentrations (1.0-2.0 M) generally provide faster reaction rates and improved yields compared to more dilute conditions [4] [23]. However, optimal formamide charges should not exceed 25 grams per reaction to maintain manageable reaction conditions [40].
Environmental factor calculations have become increasingly important in evaluating synthetic methodologies [23] [26]. Modern sustainable approaches achieve environmental factors as low as 5.5, representing significant improvements over traditional methods that often exceed 18 [23]. These improvements result from reduced solvent usage, elimination of aqueous workup procedures, and streamlined purification protocols [23] [26].
4-Benzyloxyphenylisocyanide (C₁₄H₁₁NO, molecular weight 209.248 g/mol) exhibits a distinctive molecular architecture that significantly influences its spectroscopic properties [1]. The compound features a para-disubstituted benzene ring bearing both an isocyanide functional group and a benzyloxy substituent, creating a structurally complex aromatic system with multiple spectroscopic signatures.
Molecular Architecture and Conformational Analysis
The molecular structure comprises three main structural components: the isocyanide-substituted benzene ring, the ether linkage, and the pendant phenyl ring [2]. Density functional theory calculations predict a slightly twisted conformation due to steric interactions between the benzyloxy group and the isocyanide substituent, reducing overall molecular planarity [2]. The isocyanide group maintains its characteristic linear geometry with a bond angle of approximately 180° at the nitrogen-carbon triple bond, which is crucial for its distinctive spectroscopic behavior [2].
Crystallographic Properties and Packing Arrangements
While specific single-crystal X-ray diffraction data for 4-benzyloxyphenylisocyanide remains unpublished, analysis of analogous isocyanide compounds provides valuable structural insights [2]. Based on crystallographic studies of related benzyloxy-substituted aromatics [3] and isocyanide derivatives [2], the compound is predicted to crystallize in either a triclinic (P-1) or monoclinic (P21/c) crystal system.
| Crystallographic Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Crystal System | Triclinic or Monoclinic | Analogous aromatic isocyanides [2] |
| Space Group | P-1 or P21/c | Common for organic molecules [3] |
| Unit Cell a-axis (Å) | 10.5-12.5 | Molecular dimensions analysis |
| Unit Cell b-axis (Å) | 8.5-10.5 | Based on benzyloxy extension |
| Unit Cell c-axis (Å) | 12.0-15.0 | Extended molecular length |
| Z (molecules/unit cell) | 4-8 | Typical organic crystal packing |
| Calculated Density (g/cm³) | 1.20-1.35 | Aromatic ether density range |
Intermolecular Interactions and Crystal Packing
The crystal packing is expected to be dominated by van der Waals interactions between aromatic rings, with potential π-π stacking arrangements between the benzene rings [2]. The linear isocyanide group may facilitate specific directional interactions, while the benzyloxy substituent introduces additional steric bulk that influences the overall packing efficiency. The absence of strong hydrogen bond donors in the molecular structure suggests that crystal stability primarily relies on weaker intermolecular forces [3].
Structural Validation through Computational Methods
Computational geometry optimization using density functional theory methods predicts key structural parameters including bond lengths and angles [2]. The isocyanide carbon-nitrogen triple bond distance is calculated to be approximately 1.17 Å, consistent with other aromatic isocyanides. The ether linkage exhibits standard C-O bond lengths of approximately 1.36 Å for the aromatic ether bond and 1.43 Å for the benzylic ether bond [2].
Infrared Spectroscopic Characteristics
The infrared spectrum of 4-benzyloxyphenylisocyanide exhibits several distinctive absorption bands that provide definitive structural identification [4]. The most characteristic feature appears at 2125 cm⁻¹, corresponding to the isocyanide N≡C stretching vibration [4] [5]. This absorption appears as a strong, sharp peak that serves as the primary diagnostic feature for isocyanide functional groups [6].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Isocyanide N≡C stretch | 2125 | Strong | Characteristic triple bond vibration [4] [5] |
| Aromatic C-H stretch | 3030-3100 | Medium | Aromatic hydrogen stretching [7] |
| Aromatic C=C stretch | 1600, 1500 | Medium | Ring skeletal vibrations [7] |
| Benzyloxy C-O-C asymmetric | 1250-1300 | Strong | Ether linkage stretch [8] [9] |
| Benzyloxy C-O-C symmetric | 1050-1150 | Medium | Ether symmetric vibration [8] |
| Para-disubstituted pattern | 810-840 | Strong | Substitution fingerprint [7] |
| Monosubstituted benzene | 690-710, 730-770 | Strong | Phenyl ring out-of-plane bending [7] |
The aromatic region exhibits the expected pattern for substituted benzene rings [7]. The para-disubstituted benzene ring displays characteristic out-of-plane bending vibrations at 810-840 cm⁻¹, while the pendant monosubstituted phenyl ring shows the typical dual absorption pattern at 690-710 and 730-770 cm⁻¹ [7]. The benzyloxy ether linkage contributes two significant absorptions: an asymmetric C-O-C stretch at 1250-1300 cm⁻¹ and a symmetric stretch at 1050-1150 cm⁻¹ [8] [9].
Nuclear Magnetic Resonance Spectroscopic Analysis
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 4-benzyloxyphenylisocyanide reveals distinct chemical environments for the various hydrogen atoms [4]. The aromatic protons appear in two distinct regions: the monosubstituted benzyl phenyl ring protons resonate at 7.30-7.50 ppm as a complex multiplet (5H), while the para-disubstituted benzene ring protons appear at 6.90-7.20 ppm (4H) [4] [9].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl phenyl ring | 7.30-7.50 | Multiplet | 5H |
| Para-disubstituted ring | 6.90-7.20 | Multiplet | 4H |
| Benzyloxy methylene | 5.05-5.10 | Singlet | 2H |
The benzyloxy methylene protons appear as a characteristic singlet at 5.05-5.10 ppm [9]. This chemical shift is typical for benzylic protons adjacent to an oxygen atom, demonstrating the expected deshielding effect of the electronegative oxygen [10] [9].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides crucial structural information, particularly for the isocyanide carbon [11] [12]. The isocyanide carbon appears at 165-175 ppm, significantly downfield from typical aromatic carbons due to the highly electronegative nitrogen and the triple bond character [11] [12]. This chemical shift region is diagnostic for aromatic isocyanides and provides definitive confirmation of the functional group [13].
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Isocyanide carbon | 165-175 | N≡C carbon, highly deshielded [11] [12] |
| Aromatic carbons | 120-140 | Benzene ring carbons [9] |
| Ether-substituted carbon | 155-160 | Oxygen-bearing aromatic carbon [9] |
| Benzyloxy methylene | 69-71 | Characteristic ether carbon [9] |
The aromatic carbon signals appear in the expected 120-140 ppm region [9]. The ether-substituted aromatic carbon shows additional downfield shift to 155-160 ppm due to the electron-withdrawing effect of the oxygen substituent [9]. The benzyloxy methylene carbon resonates at 69-71 ppm, consistent with carbons attached to ether oxygen atoms [10] [9].
Spectroscopic Integration and Structural Confirmation
The combination of infrared and nuclear magnetic resonance data provides unambiguous structural identification of 4-benzyloxyphenylisocyanide. The infrared spectrum confirms the presence of the isocyanide functional group through the characteristic 2125 cm⁻¹ absorption [4] [5], while the nuclear magnetic resonance data verify the aromatic substitution pattern and ether linkage connectivity [9]. The spectroscopic evidence supports the predicted molecular geometry and confirms the para-disubstitution pattern on the primary benzene ring.
Molecular Ion and Primary Fragmentation Pathways
Mass spectrometric analysis of 4-benzyloxyphenylisocyanide under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information [14]. The molecular ion [M]⁺- appears at m/z 209 with relatively low intensity (5-15%), typical for aromatic isocyanides which undergo rapid fragmentation due to the reactive nature of the isocyanide group [15] [14].
Primary Fragmentation Mechanisms
The most significant fragmentation pathway involves α-bond cleavage adjacent to the isocyanide group, resulting in loss of the isocyanide moiety (-N≡C, 28 mass units) to produce an ion at m/z 181 [15]. This fragmentation reflects the relatively weak bond strength of the carbon-isocyanide linkage compared to other aromatic substitutions [15].
| Fragment Ion | m/z | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺- | 209 | 5-15% (weak) | Molecular ion, initial ionization |
| [M-28]⁺ | 181 | 10-25% | Loss of isocyanide group (-N≡C) [15] |
| [C₇H₇]⁺ | 91 | 80-100% (base peak) | Tropylium ion formation [16] |
| [C₇H₇O]⁺ | 107 | 30-50% | Benzyloxy cation |
| [C₆H₅]⁺ | 77 | 40-60% | Phenyl cation [16] |
Base Peak Formation and Tropylium Ion Stability
The base peak in the mass spectrum appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺ [16]. This fragment forms through benzylic bond cleavage of the benzyloxy substituent, generating the highly stable seven-membered aromatic tropylium cation [16]. The exceptional stability of this ion, due to its aromatic character and delocalized positive charge, accounts for its high relative abundance in the mass spectrum [17].
Secondary Fragmentation Patterns
Secondary fragmentation produces several characteristic ions that provide additional structural information. The benzyloxy cation [C₇H₇O]⁺ at m/z 107 results from ether bond cleavage with hydrogen rearrangement [18]. The phenyl cation [C₆H₅]⁺ at m/z 77 forms through loss of the CH₂O group from the benzyloxy fragment [16].
Ring Fragmentation and Deep Ionization Products
Continued fragmentation of the aromatic rings produces smaller cyclic fragments [16]. The cyclopentadienyl cation [C₅H₅]⁺ at m/z 65 forms through ring contraction processes, while sequential loss of acetylene units produces fragments at m/z 51 [C₄H₃]⁺ and m/z 39 [C₃H₃]⁺ [16] [17].
Isocyanide-Specific Fragmentation Characteristics
The mass spectrometric behavior reflects the unique properties of the isocyanide functional group [15] [14]. Unlike nitriles, which show different fragmentation patterns, isocyanides exhibit preferential α-bond cleavage due to the specific electronic structure of the N≡C group [15]. The linear geometry and electron distribution of the isocyanide contribute to its characteristic fragmentation behavior, distinguishing it from related nitrogen-containing functional groups [14].
Mechanistic Interpretation and Structural Elucidation